molecular formula C10H18O4 B13636147 1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione

1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione

Cat. No.: B13636147
M. Wt: 202.25 g/mol
InChI Key: KJOVBBSTEFWAQV-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione: is an organic compound with the molecular formula C10H18O4 It is a derivative of hexane, characterized by the presence of two methoxy groups and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 5,5-dimethylhexane-2,4-dione with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the formation of the dimethoxy derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient separation and purification techniques, such as distillation and crystallization, is crucial to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: 1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology and Medicine: In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its derivatives could potentially exhibit pharmacological properties, making it a subject of interest in medicinal chemistry.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and other advanced materials. Its reactivity and functional groups make it valuable for creating tailored chemical products .

Mechanism of Action

The mechanism of action of 1,1-dimethoxy-5,5-dimethylhexane-2,4-dione involves its interaction with various molecular targets. The compound’s methoxy and ketone groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. These interactions can influence biochemical pathways and cellular processes, leading to potential biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups. The presence of both methoxy and ketone groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.

Biological Activity

1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various synthetic routes have been developed to optimize yield and purity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in biological systems.

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial properties of this compound against various pathogens. It has been found to inhibit the growth of both gram-positive and gram-negative bacteria, as well as certain fungi .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In specific assays, it has shown the ability to induce apoptosis in cancer cell lines, indicating its potential as a therapeutic agent in oncology .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Free Radical Scavenging : The compound can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and survival pathways in cancer cells.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to inflammation and cell survival.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using the DPPH assay. The IC50 value was determined to be approximately 50 µg/mL, indicating a strong scavenging ability compared to standard antioxidants like ascorbic acid .

CompoundIC50 (µg/mL)
This compound50
Ascorbic Acid30

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity against E. coli and Staphylococcus aureus, this compound showed minimum inhibitory concentrations (MIC) of 25 µg/mL and 15 µg/mL respectively .

PathogenMIC (µg/mL)
E. coli25
Staphylococcus aureus15

Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

1,1-dimethoxy-5,5-dimethylhexane-2,4-dione

InChI

InChI=1S/C10H18O4/c1-10(2,3)8(12)6-7(11)9(13-4)14-5/h9H,6H2,1-5H3

InChI Key

KJOVBBSTEFWAQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(OC)OC

Origin of Product

United States

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